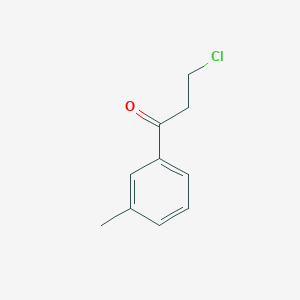

3-Chloro-1-(3-methylphenyl)-1-oxopropane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-chloro-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXDYRJMBCIZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642366 | |

| Record name | 3-Chloro-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-20-1 | |

| Record name | 3-Chloro-1-(3-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Halogenated Ketones in Synthetic Methodologies

Halogenated ketones are a class of organic compounds that feature prominently as intermediates in synthetic chemistry. nih.gov The presence of a halogen atom, typically on a carbon alpha (α), beta (β), or gamma (γ) to the carbonyl group, imparts unique reactivity, transforming the ketone into a bifunctional molecule with two electrophilic sites. This dual reactivity allows for a wide range of subsequent transformations, making them valuable precursors for the synthesis of diverse and complex organic molecules, including many heterocyclic compounds. nih.gov

The reactivity of the carbon-halogen bond allows these compounds to act as potent alkylating agents. The carbonyl group, meanwhile, can activate the adjacent C-H bonds and participate in various nucleophilic addition and condensation reactions. α-Haloketones, for instance, are widely used in the synthesis of furans, pyrroles, thiazoles, and other heterocycles. nih.gov The specific position of the halogen atom dictates the type of cyclic structures that can be formed, with β- and γ-haloketones enabling the synthesis of different ring sizes and architectures.

The synthesis of halogenated ketones can be achieved through several methods, including the direct halogenation of a ketone using various halogenating agents. The choice of agent and reaction conditions can influence the selectivity and yield of the desired product.

Table 1: Common Reagents for the α-Chlorination of Ketones

| Reagent | Description | Typical Conditions |

| Sulfuryl chloride (SO₂Cl₂) | A common and effective reagent for the chlorination of ketones and other carbonyl compounds. | Often used in solvents like methanol (B129727) or dichloromethane. nih.gov |

| N-Chlorosuccinimide (NCS) | A milder chlorinating agent, often used for substrates sensitive to more reactive reagents. | Typically requires a catalyst, such as an acid or a base. |

| Trichloromethanesulfonyl chloride | An efficient reagent for α-chlorination of aldehydes under mild conditions. organic-chemistry.org | Facilitates easy workup and purification of the product. organic-chemistry.org |

| Trimethylchlorosilane (TMSCl) | Used as a chlorine source in combination with an oxidant like phenyliodonium (B1259483) diacetate. organic-chemistry.org | Provides α-monochlorinated products in good yield at room temperature. organic-chemistry.org |

Structural Significance of the Propiophenone Framework

The propiophenone (B1677668) framework, characterized by a phenyl ring attached to a propan-1-one chain, is a significant structural motif in medicinal chemistry. manavchem.com Propiophenone itself is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. wikipedia.orgnih.gov Its derivatives have been explored for a wide range of biological activities, demonstrating the versatility of this chemical scaffold.

The propiophenone moiety is present in several drugs, where it often serves as the core structure responsible for interacting with biological targets. For example, the structure is found in certain central nervous system agents, anxiolytics, and hypnotics. manavchem.com Bupropion, an aminoketone class antidepressant, contains a propiophenone skeleton. Furthermore, modifications to the phenyl ring and the propyl chain have led to the development of compounds with diverse pharmacological profiles, including antidiabetic and lipid-lowering agents. nih.gov The butyrophenone (B1668137) structure, a close relative, is the basis for a major class of antipsychotic drugs, including haloperidol. manavchem.com

The versatility of the propiophenone framework stems from its synthetic accessibility and the numerous points at which it can be chemically modified to tune its biological and physical properties.

Table 2: Examples of Bioactive Propiophenone Derivatives and Related Structures

| Compound/Class | Therapeutic Area | Structural Significance |

| Bupropion | Antidepressant | An aminoketone featuring a chlorinated propiophenone core. manavchem.com |

| Cathinone (B1664624) Derivatives | CNS Stimulants | Propiophenone is a precursor to ketoamphetamines like cathinone and methcathinone. manavchem.com |

| Paroxypropione | Beta-blocker | A 4-hydroxypropiophenone derivative used for hypertension and anxiety. manavchem.com |

| Butyrophenones (e.g., Haloperidol) | Antipsychotics | Structurally related to propiophenones, forming the basis of many neuroleptic agents. manavchem.com |

| Experimental Antidiabetics | Metabolic Disorders | Novel propiophenone derivatives have shown antihyperglycemic and lipid-lowering activities in preclinical models. nih.gov |

Positioning 3 Chloro 1 3 Methylphenyl 1 Oxopropane Within γ Chloroketone Research

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom at the carbon adjacent to the carbonyl group (the α-position) is susceptible to displacement by a variety of nucleophiles. This reactivity is a hallmark of α-halo ketones and provides a powerful tool for the introduction of diverse functional groups.

Stereochemical Considerations in Nucleophilic Displacement

Nucleophilic substitution reactions at the α-chloro position of acyclic ketones like this compound can proceed through different mechanisms, each with distinct stereochemical outcomes. While the specific stereochemistry of reactions involving this particular compound is not extensively detailed in the available literature, general principles of α-halo ketone reactivity apply.

If the reaction proceeds via a direct SN2 pathway, inversion of configuration at the α-carbon would be expected, should a chiral center be present. However, the presence of the adjacent carbonyl group can influence the reaction mechanism. The carbonyl group can participate in the reaction, potentially leading to the formation of an enolate intermediate under basic conditions. If an enolate is formed, any stereochemical information at the α-carbon is lost, and the subsequent reaction with an electrophile would likely result in a mixture of stereoisomers.

Furthermore, the possibility of neighboring group participation from the carbonyl oxygen could lead to the formation of an epoxide-like intermediate, which upon nucleophilic attack would also influence the stereochemical outcome. The precise stereochemical course is therefore highly dependent on the reaction conditions, the nature of the nucleophile, and the substrate itself.

Synthesis of Diverse Functionalized Derivatives

The displacement of the chloride in this compound allows for the synthesis of a wide array of derivatives. Nucleophiles such as amines, thiols, azides, and carbanions can be employed to introduce new functionalities.

For instance, reaction with primary or secondary amines would yield the corresponding α-amino ketones, which are valuable precursors for various biologically active molecules. Similarly, reaction with thiols would lead to the formation of α-thio ketones. The introduction of an azide (B81097) group via substitution with sodium azide provides a route to α-azido ketones, which can be further transformed into other nitrogen-containing functionalities.

| Nucleophile (Nu-) | Product | Product Name |

|---|---|---|

| R-NH2 (Primary Amine) | 3-(Alkylamino)-1-(3-methylphenyl)propan-1-one | |

| R2NH (Secondary Amine) | 3-(Dialkylamino)-1-(3-methylphenyl)propan-1-one | |

| R-SH (Thiol) | 1-(3-Methylphenyl)-3-(alkylthio)propan-1-one | |

| N3- (Azide) | 3-Azido-1-(3-methylphenyl)propan-1-one |

Carbonyl Group Reactivity and Functionalization

The carbonyl group in this compound is another key site for chemical transformations, including reduction and condensation reactions.

Chemoselective Reduction to Corresponding Alcohols

The selective reduction of the carbonyl group in the presence of the α-chloro substituent is a crucial transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) can be employed for this purpose. The reaction conditions can be tuned to achieve chemoselective reduction of the ketone to the corresponding secondary alcohol, 3-chloro-1-(3-methylphenyl)propan-1-ol, without affecting the carbon-chlorine bond.

The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a particularly mild and effective method for the 1,2-reduction of α,β-unsaturated ketones and can also be applied to saturated ketones. wikipedia.orgorganic-chemistry.orgmdpi.com This method is known for its high chemoselectivity, often leaving other functional groups intact.

For the synthesis of enantiomerically enriched alcohols, catalytic asymmetric reduction methods can be employed. These methods utilize chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, in the presence of a hydrogen source to deliver a hydride to the carbonyl group in a stereoselective manner. ccsenet.org

| Reagent/Reaction | Product | Product Name |

|---|---|---|

| Sodium Borohydride (NaBH4) | 3-Chloro-1-(3-methylphenyl)propan-1-ol | |

| Luche Reduction (NaBH4, CeCl3) | 3-Chloro-1-(3-methylphenyl)propan-1-ol | |

| Catalytic Asymmetric Hydrogenation | (R)- or (S)-3-Chloro-1-(3-methylphenyl)propan-1-ol |

Condensation Reactions with Carbonyl and Amine Nucleophiles

The carbonyl group and the adjacent α-methylene group of this compound can participate in condensation reactions with various nucleophiles, leading to the formation of a wide range of carbon-carbon and carbon-nitrogen bonds, and serving as a key step in the synthesis of heterocyclic systems.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the carbonyl group and the reactive α-chloro position allows it to act as a three-carbon building block in cyclization reactions.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a well-established method for the preparation of dihydropyridines, which can then be oxidized to pyridines. acs.orgwikipedia.orgorganic-chemistry.orgscispace.comyoutube.com This multicomponent reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source. While not a direct application of the intact this compound, its derivatives or related 1,3-dicarbonyl compounds can be envisioned as precursors in similar cyclization strategies. The Guareschi-Thorpe condensation is another classical method for pyridine synthesis, involving the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.comrsc.orgorganic-chemistry.orgnih.govnih.gov

Pyrans: The synthesis of 4H-pyran derivatives can be achieved through a three-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. researchgate.netijcce.ac.irnih.govorganic-chemistry.orgnih.gov this compound, after conversion to a suitable 1,3-dicarbonyl derivative, could potentially be used in such syntheses.

Pyrimidines: The Pinner synthesis provides a route to pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine. bu.edu.egslideshare.netmdpi.comresearchgate.netorganic-chemistry.org The 1,3-dicarbonyl moiety can be derived from precursors like this compound.

Quinolines: The Friedländer synthesis is a powerful method for the construction of the quinoline (B57606) ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. jk-sci.comorganicreactions.orgresearchgate.netnih.govorganic-chemistry.org this compound can serve as the methylene component in this reaction. The Combes quinoline synthesis offers another route, typically involving the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgresearchgate.netiipseries.orgresearchgate.net

The following table summarizes the general synthetic strategies for these heterocycles where this compound or its derivatives could potentially be utilized.

| Heterocycle | General Synthetic Method | Potential Role of this compound |

|---|---|---|

| Pyridine | Hantzsch Synthesis, Guareschi-Thorpe Condensation | Precursor to the β-dicarbonyl component |

| Pyran | Three-component reaction | Precursor to the 1,3-dicarbonyl component |

| Pyrimidine (B1678525) | Pinner Synthesis | Precursor to the 1,3-dicarbonyl component |

| Quinoline | Friedländer Synthesis, Combes Synthesis | As the α-methylene ketone component or precursor to the β-diketone |

Reactions Involving Active Methylene Groups

The carbonyl group in this compound provides an electrophilic site for nucleophilic attack. One of the classic reactions involving the carbonyl group is the Knoevenagel condensation, which occurs with compounds featuring an active methylene group—a CH₂ group flanked by two electron-withdrawing groups. nih.govbhu.ac.inorganic-chemistry.org

In this reaction, a weak base, such as an amine or ammonium (B1175870) salt, is typically used as a catalyst. bhu.ac.in The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. quora.com The general mechanism involves the activation of the carbonyl group and the deprotonation of the active methylene compound, leading to a new carbon-carbon bond. nih.gov

The reaction can be performed with various active methylene compounds, leading to a diverse range of products. The table below illustrates potential products from the Knoevenagel condensation of this compound with common active methylene reagents.

| Active Methylene Reagent | Reagent Structure | Expected Product Structure | Product Name |

| Malononitrile | CH₂(CN)₂ | 2-(3-Chloro-1-(3-methylphenyl)propylidene)malononitrile | |

| Ethyl cyanoacetate | NCCH₂CO₂C₂H₅ | Ethyl 2-cyano-4-chloro-3-(3-methylphenyl)but-2-enoate | |

| Diethyl malonate | CH₂(CO₂C₂H₅)₂ | Diethyl 2-(3-chloro-1-(3-methylphenyl)propylidene)malonate |

Reactivity of the Aromatic Moiety

The benzene (B151609) ring of this compound is substituted with two groups: a methyl group at position 3 and a 3-chloropropionyl group at position 1. The interplay of these substituents dictates the regiochemical outcome of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents on the ring significantly influence both the rate of reaction and the position of the incoming electrophile. libretexts.org

Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. youtube.com

3-Chloropropionyl Group (-COCH₂CH₂Cl): This is a deactivating group. The carbonyl group is strongly electron-withdrawing due to both induction and resonance, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. This group acts as a meta-director. wou.edulibretexts.org

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the regioselectivity of the substitution. wou.edu Therefore, the methyl group will direct incoming electrophiles to the ortho and para positions relative to itself. The possible substitution positions on this compound are C2, C4, C5, and C6.

Positions ortho to the methyl group: C2 and C4.

Position para to the methyl group: C6.

Position meta to the methyl group: C5.

Given the directing effects, substitution is expected to occur predominantly at positions 2, 4, and 6. Steric hindrance from the adjacent 3-chloropropionyl group might slightly disfavor substitution at the C2 position compared to C4 and C6. chemguide.co.uk

The following table summarizes the expected major products for common electrophilic aromatic substitution reactions.

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-Chloro-1-(4-methyl-2-nitrophenyl)-1-oxopropane and 3-Chloro-1-(2-methyl-4-nitrophenyl)-1-oxopropane |

| Bromination | Br⁺ | Br₂, FeBr₃ | 3-Chloro-1-(2-bromo-5-methylphenyl)-1-oxopropane and 3-Chloro-1-(4-bromo-3-methylphenyl)-1-oxopropane |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 3-Chloro-1-(4-acetyl-3-methylphenyl)-1-oxopropane |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. organic-chemistry.org

For this compound, the carbonyl group of the chloropropionyl substituent could potentially function as a DMG. Carbonyl groups are generally considered weak to moderate directing groups. They can coordinate to the lithium atom of the base (e.g., n-butyllithium), directing deprotonation to an adjacent C-H bond on the ring. organic-chemistry.org

In this specific molecule, there are two positions ortho to the chloropropionyl group: C2 and C6.

C2 Position: This position is also ortho to the activating methyl group.

C6 Position: This position is para to the methyl group.

Carbanion Generation and Subsequent Transformations

The presence of both a carbonyl group and a chlorine atom makes the hydrogens on the α-carbon (C2) and β-carbon (C3) susceptible to reactions involving base. Specifically, the α-hydrogens are acidic and can be removed by a base to form a carbanion, also known as an enolate. masterorganicchemistry.com This enolate is a key reactive intermediate that can undergo further transformations. ucsb.edu

Intramolecular Cyclization Pathways: Formation of Cyclopropane Derivatives

Upon treatment with a suitable base (e.g., sodium ethoxide, potassium tert-butoxide), this compound can form an enolate at the C2 position. This enolate can then undergo a rapid intramolecular nucleophilic substitution, where the carbanion attacks the C3 carbon, displacing the chloride ion. This intramolecular Sₙ2 reaction results in the formation of a cyclopropane ring. nih.gov

This transformation is a type of intramolecular alkylation and is analogous to the cyclopropanone (B1606653) formation step in the Favorskii rearrangement of α-haloketones. wikipedia.orgchemistry-reaction.com The product of this reaction is 1-(3-methylphenyl)cyclopropan-1-one. The reaction is driven by the formation of a stable three-membered ring and the expulsion of a good leaving group (Cl⁻).

Reaction Scheme:

Step 1: Enolate Formation: A base removes a proton from the α-carbon (C2).

Step 2: Intramolecular Sₙ2 Attack: The resulting carbanion attacks the carbon bearing the chlorine atom (C3).

Step 3: Chloride Displacement: The chloride ion is eliminated, forming the cyclopropane ring.

Intermolecular Reactions with Electrophilic Species

The enolate generated from this compound is a potent nucleophile and can react with a variety of external electrophiles in intermolecular reactions. libretexts.org The enolate is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. Reactions with most carbon-based electrophiles typically occur at the carbon atom. bham.ac.uklibretexts.org

Common intermolecular reactions include:

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This would result in a more complex ketone structure.

Aldol (B89426) Addition: The enolate can add to the carbonyl group of another molecule, such as an aldehyde or ketone (e.g., benzaldehyde), in an aldol addition reaction. This forms a β-hydroxy ketone, which can sometimes dehydrate to form an α,β-unsaturated ketone.

The choice of base, solvent, and temperature can influence the competition between intramolecular cyclization and intermolecular reactions. Low temperatures and the rapid introduction of a reactive electrophile can favor the intermolecular pathway.

Rearrangement Reactions

Alkyl aryl ketones can undergo oxidative rearrangement to produce α-arylalkanoic acid esters, a transformation of significant interest due to the prevalence of this motif in pharmaceuticals (e.g., profens). This reaction typically involves a 1,2-aryl migration and can be promoted by hypervalent iodine reagents, such as diacetoxyphenyliodine [PhI(OAc)₂]. elsevierpure.com

When applied to this compound, the reaction is expected to proceed by initial α-functionalization of the ketone, followed by the migration of the 3-methylphenyl group from the carbonyl carbon to the adjacent α-carbon. The reaction is often performed in the presence of an alcohol (e.g., methanol (B129727) with trimethyl orthoformate), which acts as both a solvent and a nucleophile to trap the rearranged intermediate, yielding the corresponding ester. The product of this reaction would be methyl 2-(3-methylphenyl)-3-chloropropanoate. The electron-withdrawing nature of the chlorine atom on the propyl chain may influence the reaction rate and yield.

Table 3: Examples of Oxidative 1,2-Aryl Migration of Alkyl Aryl Ketones

| Substrate (Alkyl Aryl Ketone) | Reagent | Product (α-Arylalkanoic Ester) | Yield |

|---|---|---|---|

| Propiophenone (B1677668) | PhI(OAc)₂ / MeOH | Methyl 2-phenylpropanoate | 85% |

| 4'-Isobutylpropiophenone | PhI(OAc)₂ / MeOH | Methyl 2-(4-isobutylphenyl)propanoate (Ibuprofen methyl ester) | 81% |

Metal-Catalyzed Coupling Reactions in Chloroketone Chemistry

The synthesis of 1,4-diketones (or γ-diketones) is a valuable transformation as these compounds are precursors to important five-membered heterocycles like furans, pyrroles, and thiophenes. researchgate.net Metal-catalyzed cross-coupling reactions provide a powerful method for their construction. While the palladium-catalyzed Stille coupling is a well-known reaction between organotin compounds and organic halides, the direct coupling of β-chloroketones with organotin enolates is less documented than the coupling of their α-chloro counterparts. wikipedia.orglibretexts.org

Research has shown that α-chloroketones undergo efficient cross-coupling with organotin enolates catalyzed by zinc halides to produce 1,4-diketones. nih.govresearchgate.net The mechanism is believed to involve the initial formation of an aldol-type adduct, followed by a zinc-mediated rearrangement that results in the formation of the C-C bond and expulsion of the halide.

For a β-chloroketone like this compound, a similar palladium-catalyzed Stille-type coupling could be envisioned. The general mechanism of the Stille reaction involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the organotin enolate and subsequent reductive elimination to afford the 1,4-diketone product and regenerate the catalyst. This would provide a direct route to unsymmetrical 1,4-diketones.

Table 4: Zinc-Catalyzed Cross-Coupling of α-Chloroketones with Organotin Enolates

| α-Chloroketone | Organotin Enolate | Catalyst | Product (1,4-Diketone) | Yield |

|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | Tributyl(1-phenylvinyloxy)stannane | ZnCl₂ | 1,4-Diphenylbutane-1,4-dione | 80% |

| 2-Chloroacetophenone | (1-Cyclohexenyloxy)tributylstannane | ZnBr₂ | 1-Cyclohexyl-4-phenylbutane-1,4-dione | 98% |

Synthetic Utility and Applications in Complex Molecule Construction

Role as a Versatile Intermediate in Pharmaceutical Synthesis Pathways

While direct synthesis of a currently marketed drug using 3-Chloro-1-(3-methylphenyl)-1-oxopropane is not prominently documented, its structural similarity to key precursors in pharmaceutical manufacturing highlights its significant potential. A notable example is its analogy to 3-chloropropiophenone (B135402), a crucial starting material in the synthesis of Bupropion, an antidepressant and smoking cessation aid. The established synthesis of Bupropion involves the α-bromination of 3-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 898785-20-1 |

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| Appearance | Off-white solid |

| Purity | 97% |

Building Block for Advanced Fine Chemicals

The reactivity of this compound makes it an excellent precursor for a variety of advanced fine chemicals. One of the key transformations it can undergo is dehydrochlorination to form the corresponding α,β-unsaturated ketone, 1-(3-methylphenyl)prop-2-en-1-one. This reaction is typically achieved by treatment with a base.

This resulting α,β-unsaturated ketone is a highly valuable intermediate in its own right, serving as a Michael acceptor for a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the β-position, leading to the synthesis of a vast array of substituted propiophenone (B1677668) derivatives. These derivatives are important building blocks for polymers, fragrances, and other specialty chemicals.

Furthermore, the carbonyl group of this compound can undergo various reactions, such as reduction to the corresponding alcohol, 3-chloro-1-(3-methylphenyl)propan-1-ol, which can then be used in further synthetic transformations. anaxlab.com The Grignard reaction with organometallic reagents can also be employed to introduce new carbon-carbon bonds at the carbonyl carbon. The combination of these possible reactions allows for the construction of a wide range of complex and highly functionalized molecules from this single starting material.

Precursor for Complex Heterocyclic Architectures

The chemical structure of this compound and its derivatives makes it a suitable precursor for the synthesis of various complex heterocyclic architectures, which are core structures in many biologically active compounds.

Pyrimidines: Dihydropyrimidines and their oxidized pyrimidine (B1678525) counterparts can be synthesized from α,β-unsaturated ketones, which are readily prepared from this compound. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, is a classic method for pyrimidine synthesis. mdpi.com More modern approaches involve the reaction of α,β-unsaturated ketones with amidines to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. researchgate.net

Pyridines: Substituted pyridines can be synthesized through various condensation reactions involving α,β-unsaturated carbonyl compounds. nih.gov For instance, the Hantzsch pyridine (B92270) synthesis and its variations allow for the construction of dihydropyridines from β-ketoesters, aldehydes, and ammonia, which can then be oxidized to pyridines. More contemporary methods involve multi-component reactions that can assemble highly substituted pyridines with regiochemical control. nih.gov

Thiazoles: As an α-haloketone, this compound is a direct precursor for the synthesis of thiazole (B1198619) derivatives through the well-established Hantzsch thiazole synthesis. nih.govorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. youtube.com The reaction proceeds via nucleophilic attack of the sulfur atom on the carbon bearing the halogen, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com This method is highly versatile and allows for the synthesis of a wide variety of substituted thiazoles, which are prevalent in many pharmaceuticals and bioactive molecules. nih.gov

Table 2: Spectroscopic Data of a Related Compound, 3-Chloropropiophenone

| Type of Spectrum | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, and two triplets for the two methylene (B1212753) groups of the chloropropyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the two aliphatic carbons. |

| IR | Strong absorption band for the carbonyl group (C=O) stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the molecule, and characteristic fragmentation patterns. |

This compound is a chemical compound with significant synthetic potential. Its role as a versatile intermediate in the potential synthesis of pharmaceutical analogs, its utility as a building block for advanced fine chemicals through various chemical transformations, and its function as a precursor for diverse and complex heterocyclic architectures underscore its importance in modern organic synthesis. The continued exploration of the reactivity of this compound is likely to lead to the development of novel and efficient synthetic routes to a wide range of valuable molecules.

Advanced Characterization and Computational Investigations of 3 Chloro 1 3 Methylphenyl 1 Oxopropane and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

The structural confirmation of 3-Chloro-1-(3-methylphenyl)-1-oxopropane would rely on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the metasubstituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region. The methylene (B1212753) protons of the oxopropane chain are expected to present as two triplets due to spin-spin coupling with each other. The protons adjacent to the carbonyl group (α-protons) would be deshielded and appear at a higher chemical shift compared to the protons adjacent to the chlorine atom (β-protons).

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20-7.80 | m | - |

| -CH₃ | 2.40 | s | - |

| -CO-CH₂- | 3.30 | t | 6.5 |

Note: Predicted data based on analogous structures.

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule. The carbonyl carbon is expected to be the most deshielded, appearing at a significantly downfield chemical shift.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 198.5 |

| Aromatic C (quaternary, C-1) | 136.0 |

| Aromatic C (quaternary, C-3) | 138.0 |

| Aromatic CH | 128.0-134.0 |

| -CH₃ | 21.3 |

| -CO-CH₂- | 39.5 |

Note: Predicted data based on analogous structures.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Other characteristic bands would include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and a C-Cl stretching vibration.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| C=O (Ketone) | Stretching | 1700-1680 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

Note: Predicted data based on analogous structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragments, with M+ and M+2 peaks in an approximate 3:1 ratio. The fragmentation is likely to proceed via cleavage of the bonds adjacent to the carbonyl group.

Expected Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment |

|---|---|

| 182/184 | [M]⁺ (Molecular Ion) |

| 119 | [M - C₂H₄Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Predicted data based on analogous structures.

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides valuable insights into the electronic structure, geometry, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and vibrational frequencies of molecules. A geometry optimization calculation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield the most stable conformation of this compound. Subsequent vibrational frequency calculations on the optimized geometry can predict the IR spectrum, which can then be compared with experimental data for validation.

Predicted Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p)):

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.80 Å |

Note: Illustrative data based on general DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the methyl-substituted aromatic ring, while the LUMO is likely to be centered on the carbonyl group and the adjacent carbon atoms. This distribution would suggest that the aromatic ring is susceptible to electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack.

Predicted FMO Properties (DFT/B3LYP/6-311++G(d,p)):

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Note: Illustrative data based on general DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It is instrumental in predicting and understanding a molecule's reactivity, particularly its behavior in non-covalent interactions and its sites for electrophilic and nucleophilic attack. mdpi.comamanote.com The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

For this compound, an MEP map would reveal the regions of positive and negative electrostatic potential, typically color-coded for intuitive interpretation. Regions of negative potential, indicated by shades of red and yellow, are characterized by an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential, shown in shades of blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

In the case of this compound, the MEP analysis is expected to highlight several key features:

The oxygen atom of the carbonyl group (C=O) would exhibit a region of high negative potential (red) due to the high electronegativity of oxygen and the presence of lone pairs of electrons. This site is therefore a primary target for electrophiles.

The hydrogen atoms of the methyl group and the aromatic ring would display regions of positive potential (blue), indicating their susceptibility to interaction with nucleophiles.

The chlorine atom, being highly electronegative, would also contribute to the electronic landscape, influencing the potential of the adjacent carbon atoms.

The insights gained from an MEP analysis are crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the initial steps of various reaction mechanisms.

To illustrate the potential findings from such an analysis, a hypothetical data table is presented below. The values represent the calculated electrostatic potential minima (Vmin) and maxima (Vmax) associated with specific atoms or regions of the molecule, which are indicative of their reactivity.

Interactive Data Table: Hypothetical MEP Analysis of this compound

| Atomic Region | Predicted Electrostatic Potential (kcal/mol) | Implied Reactivity |

| Carbonyl Oxygen | -45.8 | High propensity for electrophilic attack and hydrogen bond acceptance. |

| Aromatic Ring (π-system) | -15.2 | Moderate reactivity towards electrophiles. |

| Chlorine Atom | -10.5 | Weakly nucleophilic character. |

| Aromatic Hydrogens | +20.7 | Susceptible to interaction with nucleophiles. |

| Methyl Group Hydrogens | +18.3 | Moderate electrophilic character. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful methodologies for the detailed investigation of chemical reaction mechanisms, offering insights into the energetic and structural changes that occur as reactants are converted into products. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), would be invaluable for elucidating the pathways of its characteristic reactions, such as nucleophilic substitution or addition reactions. researchgate.net

A key aspect of these studies is the identification and characterization of transition states. A transition state is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile, representing the energy barrier that must be overcome for the reaction to proceed. dntb.gov.ua Computational methods allow for the precise determination of the geometry and energy of these transition states.

For instance, in a nucleophilic substitution reaction where the chlorine atom in this compound is displaced by a nucleophile, computational analysis could be used to model the entire reaction coordinate. This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the transition state structure connecting the reactants to the products.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and calculating the zero-point vibrational energies.

The energy difference between the reactants and the transition state provides the activation energy of the reaction, which is a critical factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified.

The following table provides hypothetical data for a computational study of a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-), illustrating the kind of information that can be obtained.

Interactive Data Table: Hypothetical Computational Data for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

| Reactants | 0.0 | C-Cl bond length: 1.81 |

| Transition State | +22.5 | C-Cl bond length: 2.25, C-Nu bond length: 2.10 |

| Products | -12.0 | C-Nu bond length: 1.45 |

These computational investigations not only provide a deep understanding of the reaction mechanism at a molecular level but also offer predictive power for designing new reactions and catalysts.

Stereochemical Aspects and Enantioselective Synthesis

Chemoenzymatic and Biocatalytic Transformations

Chemoenzymatic and biocatalytic methods are powerful tools for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. nih.gov These methods often utilize enzymes such as lipases or whole microbial cells as catalysts.

Lipases are widely used enzymes in organic synthesis for the kinetic resolution of racemic alcohols. ucc.ie This process involves the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The lipase (B570770) from Candida antarctica B (CALB), often immobilized as Novozym® 435, is a particularly effective biocatalyst for these transformations. units.itnih.gov

The kinetic resolution of racemic 3-chloro-1-arylpropan-1-ols can be achieved through enantiomer-selective acylation. For instance, the lipase from Pseudomonas fluorescens (LAK) has been used to acylate the racemic alcohols, followed by hydrolysis of the resulting enantiomerically enriched esters using lipase from Candida rugosa (CRL) to yield both enantiopure (R)- and (S)-1-aryl-3-chloropropan-1-ols. researchgate.net Stopping the acylation at lower than 50% conversion yields the (R)-acetate with high enantiomeric excess (ee), which can then be hydrolyzed to the (R)-alcohol. researchgate.net Conversely, allowing the reaction to proceed beyond 50% conversion yields the unreacted (S)-alcohol with high ee. researchgate.net

Dynamic kinetic resolution (DKR) is an even more efficient process that can theoretically convert 100% of a racemic starting material into a single enantiomer. This is achieved by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. A method for the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol utilizes lipase CALB as the biocatalyst, an acidic resin as a racemization catalyst, and a 4-chlorophenol (B41353) ester as the acyl donor in a dynamic kinetic resolution process. google.com

| Substrate | Biocatalyst | Method | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Racemic 3-chloro-1-phenylpropan-1-ol | Lipase CALB | Dynamic Kinetic Resolution | (R)-(+)-3-chloro-1-phenylpropan-1-ol | High | Good | google.com |

| Racemic 1-aryl-3-chloropropan-1-ols | Pseudomonas fluorescens lipase (LAK) | Enantiomer-selective acylation | (S)-1-aryl-3-chloropropan-1-ols | 99% | 34-42% | researchgate.net |

| Enantiomerically enriched 1-aryl-3-chloropropyl acetates | Candida rugosa lipase (CRL) | Hydrolysis | (R)-1-aryl-3-chloropropan-1-ols | 97-99% | 18-24% | researchgate.net |

The asymmetric reduction of prochiral ketones is a direct and efficient method for producing enantiomerically pure secondary alcohols. sigmaaldrich.com Various microorganisms, particularly yeasts, are known to effectively reduce ketones with high enantioselectivity. nih.gov

The enantioselective reduction of 3-chloropropiophenone (B135402) to produce (S)-3-chloro-1-phenylpropanol, a key precursor for antidepressants like tomoxetine, has been successfully achieved using Saccharomyces cerevisiae cells. researchgate.net Immobilization of the yeast cells in calcium alginate and a thermal pretreatment at 50°C were found to significantly improve the enantioselectivity, resulting in an enantiomeric excess of 99% and a conversion of 80%. researchgate.net Another study utilized whole cells of Acetobacter sp. CCTCC M209061 for the asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol, demonstrating the versatility of different microbial strains for this transformation. researchgate.net

The use of deep eutectic solvents (DESs) as co-solvents has been shown to enhance the biocatalytic asymmetric reduction. researchgate.net Specifically, the DES choline (B1196258) chloride/urea (B33335) ([ChCl][U]) was found to be biocompatible and moderately increased the cell membrane permeability of Acetobacter sp., leading to improved reaction outcomes. researchgate.net

| Substrate | Microorganism | Key Conditions | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| 3-chloropropiophenone | Saccharomyces cerevisiae CGMCC 2266 | Immobilized in calcium alginate, thermal pretreatment | (S)-3-chloro-1-phenylpropanol | 99% | 80% conversion | researchgate.net |

| 3-chloropropiophenone | Acetobacter sp. CCTCC M209061 | Use of deep eutectic solvent (choline chloride/urea) | (S)-3-chloro-1-phenylpropanol | High | Good | researchgate.net |

Development of Asymmetric Synthetic Routes

In addition to biocatalytic methods, several asymmetric chemical synthetic routes have been developed for the preparation of chiral 3-chloro-1-aryl-1-propanols. These methods often employ chiral catalysts to control the stereochemistry of the reaction.

One prominent method is the catalytic asymmetric hydrogenation of β-chloro-propiophenones. Supported iron-based chiral catalysts have been used for the asymmetric hydrogenation of β-chloro-propiophenone to produce (S)-3-chloro-phenyl-1-propanol. ccsenet.orgccsenet.org The reaction conditions, including temperature, pressure, and the concentration of a base like KOH, were optimized to achieve a high yield (99%) and enantiomeric excess (90%). ccsenet.orgccsenet.org

Another well-established method is the Corey–Bakshi–Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts. ciac.jl.cn These catalysts, prepared in situ from chiral amino alcohols and borane, can asymmetrically reduce prochiral ketones with high enantioselectivity. The reduction of β-chloro-propiophenone using a chiral oxazaborolidine catalyst and BH₃·SMe₂ as the reducing agent has been reported to yield the corresponding chiral alcohol with an enantiomeric excess of up to 94.6% and a yield of 89%. ccsenet.org While effective, the CBS method can be sensitive to moisture and the catalysts can be costly.

Ruthenium-, rhodium-, and iridium-based catalysts have also been employed for the hydrogenation of 3-chloropropiophenone, achieving yields of approximately 90% and an enantiomeric excess of 99%. However, the scarcity and cost of these metals, along with challenges in purification, can limit their industrial application.

| Reaction | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Hydrogenation | Supported iron-based chiral catalyst | β-chloro-propiophenone | (S)-3-chloro-phenyl-1-propanol | 90% | 99% | ccsenet.orgccsenet.org |

| Corey–Bakshi–Shibata (CBS) Reduction | Chiral oxazaborolidine / BH₃·SMe₂ | β-chloro-propiophenone | Chiral 3-chloro-phenyl-1-propanol | 94.6% | 89% | ccsenet.org |

| Catalytic Hydrogenation | Ruthenium-, rhodium-, or iridium-based catalysts | 3-chloropropiophenone | Chiral 3-chloro-1-phenyl-1-propanol | 99% | ~90% |

Future Directions in the Research of 3 Chloro 1 3 Methylphenyl 1 Oxopropane

Exploration of Novel Catalytic Systems

The synthesis of 3-Chloro-1-(3-methylphenyl)-1-oxopropane, likely achieved through a Friedel-Crafts acylation of toluene (B28343) with 3-chloropropionyl chloride, presents an opportunity for the exploration of advanced catalytic systems. Future research could focus on moving beyond traditional Lewis acid catalysts like aluminum chloride, which are often required in stoichiometric amounts and generate significant waste.

Investigations into reusable, solid acid catalysts such as zeolites, clays, or sulfonic acid-functionalized resins could offer more environmentally benign and efficient synthetic routes. Furthermore, the development of homogeneous catalysts, including rare-earth metal triflates, could provide higher selectivity and milder reaction conditions, reducing the formation of unwanted isomers and byproducts. A key research goal would be to develop a catalytic system that offers high yields and purity under mild, economically viable conditions.

Development of Green Chemistry Approaches for Synthesis and Transformation

Future research should prioritize the development of green chemistry principles in both the synthesis and subsequent transformations of this compound. This includes the exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids to replace volatile organic compounds.

Expanding the Scope of Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both a reactive ketone and an alkyl chloride, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Future research is poised to explore its utility in constructing various heterocyclic rings that are prevalent in pharmaceuticals and agrochemicals.

For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazole (B372694) rings, while condensation with thioamides or thioureas could yield thiazole (B1198619) derivatives. Similarly, reactions with amidines could produce pyrimidine (B1678525) structures. The exploration of multi-component reactions involving this compound could also open up pathways to more complex and diverse heterocyclic systems in a single synthetic operation. A systematic study of its reactivity with various dinucleophiles would significantly expand the library of accessible heterocyclic scaffolds.

Advanced Materials Applications through Chemical Derivatization

The derivatization of this compound offers a gateway to the creation of novel materials with tailored properties. The reactive chlorine atom can be displaced by a variety of functional groups through nucleophilic substitution, allowing for the introduction of polymerizable moieties or groups that can influence electronic or optical properties.

Future research could focus on synthesizing monomers from this compound for the development of specialty polymers. For example, replacing the chlorine with an acrylate (B77674) or styrene (B11656) group could produce a monomer for radical polymerization. The resulting polymers, containing the 3-methylphenyl ketone side chain, could be further modified to create materials for applications such as photosensitive resins or conductive polymers after appropriate chemical transformations. Additionally, the aromatic ring and ketone group could be functionalized to create novel ligands for metal-organic frameworks (MOFs) or as building blocks for liquid crystals.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Chloro-1-(3-methylphenyl)-1-oxopropane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or epoxidation. For example, chalcone intermediates (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene) are synthesized using substituted benzaldehydes and ketones under alkaline conditions (e.g., NaOH in ethanol). Subsequent epoxidation with hydrogen peroxide yields epoxy derivatives . Key parameters include:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and aromatic/chlorine substituents via H and C NMR.

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal X-ray diffraction at 298 K with R factor < 0.1 ensures accuracy .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₉ClO₂: calculated 196.03 g/mol).

Advanced Research Questions

Q. How can computational modeling predict the reactivity and intermolecular interactions of this compound?

- Methodological Answer :

- Hydrogen Bonding Analysis : Apply graph-set analysis (Etter formalism) to predict aggregation patterns in crystals. For example, directional C=O···H interactions influence packing .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects (e.g., chloro and methyl groups on electron density).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinities .

Q. How can researchers resolve contradictions in reaction yields or spectral data during synthesis?

- Methodological Answer :

- Control Experiments : Vary reaction parameters (e.g., solvent polarity, base strength) to isolate variables affecting yield.

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or confirm substitution patterns.

- Crystallographic Validation : Compare experimental X-ray data with computational predictions to verify structural assignments .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Biocatalysis : Employ immobilized Candida pseudotropicalis for asymmetric reduction of prochiral ketones. Optimize parameters (e.g., 28-hour reaction time, 0.3% chitosan encapsulation) to enhance enantiomeric excess .

- Chiral Auxiliaries : Use Evans oxazolidinones or Sharpless epoxidation catalysts to induce stereoselectivity.

Q. How can researchers investigate the biological interactions of this compound with enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric kinetics (e.g., NADH depletion for oxidoreductases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess affinity and mechanism .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns to study conformational stability (e.g., GROMACS software).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。